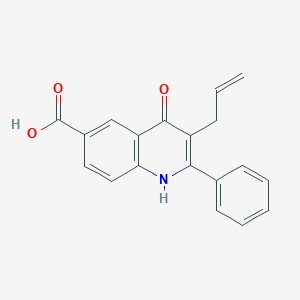
4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound belonging to the quinolone family Quinolones are known for their significant medicinal properties, particularly as antibiotics This specific compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-allylquinoline with suitable oxidizing agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and heating methods like reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The allyl and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Medicine: Quinolone derivatives are widely used as antibiotics, and this compound’s unique structure may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
2-Phenyl-4-quinolone: A compound with a similar quinoline core but different functional groups, leading to varied biological activities.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide:
Uniqueness
The presence of the allyl group, in particular, allows for unique reactivity patterns and the possibility of further functionalization .
Propriétés
Numéro CAS |
90033-95-7 |
|---|---|
Formule moléculaire |
C19H15NO3 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-oxo-2-phenyl-3-prop-2-enyl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23) |
Clé InChI |
HMGGJAILDFAMJV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



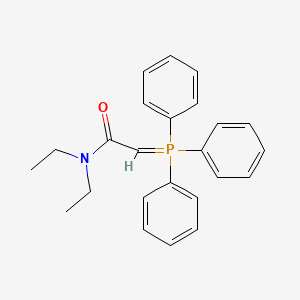
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
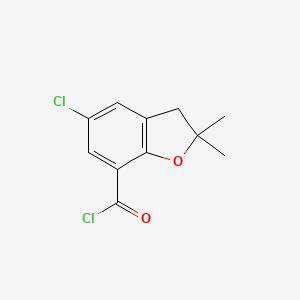
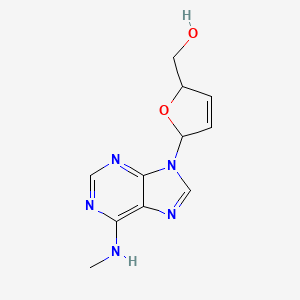

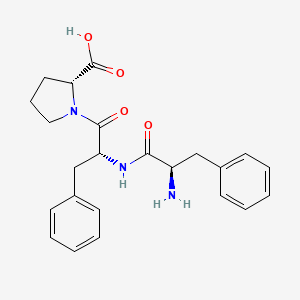
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
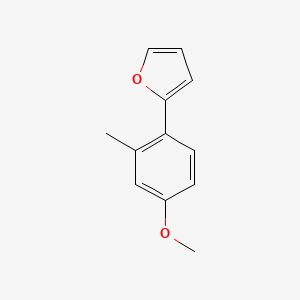
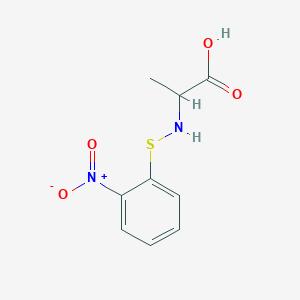
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-](/img/structure/B12898803.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)
